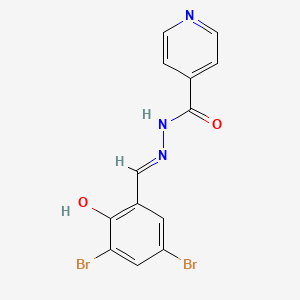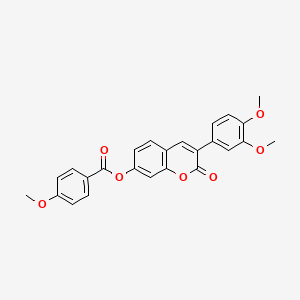![molecular formula C20H21ClN2O2 B6120877 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6120877.png)
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone acts on the endocannabinoid system, which is involved in various physiological processes, including pain sensation, mood regulation, and appetite control. Specifically, 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body. This binding results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been shown to have various biochemical and physiological effects, including analgesia, sedation, hypothermia, and decreased locomotor activity. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. Additionally, 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system, which can be useful in studying various physiological processes. However, one limitation of using 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone is its potential for abuse and dependence, as it has been shown to have psychoactive effects in humans.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone. One area of interest is the development of more selective CB1 and CB2 receptor agonists, which may have fewer psychoactive effects. Additionally, further research is needed to elucidate the potential therapeutic applications of 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone in various fields, including pain management, neuroprotection, and cancer treatment. Finally, more research is needed to understand the long-term effects of 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone use, as well as its potential for abuse and dependence.
Synthesemethoden
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone can be synthesized through a multistep process involving the reaction of piperazine with 4-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-aminophenyl ketone. The final product is obtained through a purification process involving recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, and may have potential as a treatment for neuropathic pain. 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}phenyl)ethanone has been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-15(24)17-4-8-19(9-5-17)22-10-12-23(13-11-22)20(25)14-16-2-6-18(21)7-3-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWOJJLLCSSERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)

![2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6120814.png)

![2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6120823.png)
![(5-chloro-2-methoxyphenyl){1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B6120830.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B6120834.png)
![ethyl 2-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6120847.png)
![N-[3-(benzyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6120871.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6120875.png)
![methyl 4-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B6120886.png)
![4-(3-ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6120891.png)

![2-({[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B6120904.png)